molecular formula C8H5BrN2O B13977555 3-Bromo-1,5-naphthyridin-5-oxide

3-Bromo-1,5-naphthyridin-5-oxide

Cat. No.: B13977555
M. Wt: 225.04 g/mol
InChI Key: YFWRWQXUUWRLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1,5-naphthyridin-5-oxide is a versatile brominated heteroaromatic compound offered exclusively for research applications. As a functionalized 1,5-naphthyridine derivative, it serves as a valuable synthetic intermediate in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities including antiproliferative, antibacterial, and antiviral properties . The bromine atom at the 3-position provides a reactive handle for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships . The N-oxide moiety can potentially influence the compound's electronic distribution, solubility, and metal-chelating properties, making it a candidate for developing catalysts or functional materials . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-1-oxido-1,5-naphthyridin-1-ium

InChI

InChI=1S/C8H5BrN2O/c9-6-4-8-7(10-5-6)2-1-3-11(8)12/h1-5H

InChI Key

YFWRWQXUUWRLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)[N+](=C1)[O-]

Origin of Product

United States

Preparation Methods

Bromination of 1,5-Naphthyridine Derivatives

Research Findings and Reaction Data

Reaction Yields and Conditions

Step Reagents & Conditions Yield (%) Notes
Bromination Br2 or NBS, DMSO, RT to reflux, 2-6 hours 60-75 Selective bromination at C-3
N-Oxidation m-CPBA, CH2Cl2 or aqueous-organic solvent, RT 70-90 High regioselectivity for N-oxide
Biocatalytic oxidation PmlABCDEF monooxygenase, E. coli, mild RT >85 Green method, regioselective

Mechanistic Insights

  • Bromination proceeds via electrophilic aromatic substitution, with the nitrogen atoms in the ring influencing regioselectivity. The 3-position is activated due to electronic effects of the adjacent nitrogen atoms.
  • N-oxidation occurs via electrophilic attack of the peracid oxygen on the pyridinic nitrogen, forming the N-oxide functional group.
  • Biocatalytic oxidation offers chemo- and regioselectivity advantages, avoiding over-oxidation or side reactions.

Comparative Analysis with Related Compounds

Compound Bromination Site Oxidation State Preparation Notes
3-Bromo-1,6-naphthyridin-5(6H)-one Position 3 Ketone at C5 Bromination with Br2/NBS; industrial methods use flow reactors
3-Bromo-1,5-naphthyridin-5-oxide (target) Position 3 N-oxide at N5 Bromination + m-CPBA oxidation or enzymatic oxidation
4,8-Dibromo-1,5-naphthyridine Positions 4,8 None Bromination with POBr3 on 1,5-naphthyridine-4,8-dione

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-naphthyridine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-1,5-naphthyridine 5-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-naphthyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-1,5-naphthyridin-5-oxide with five related brominated heterocycles, emphasizing structural differences, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Brominated Heterocycles

Compound Name Molecular Formula Key Features Melting Point (°C) Reactivity Highlights Reference
3-Bromo-1,5-naphthyridin-5-oxide C₈H₅BrN₂O Naphthyridine core with Br (C3) and O (C5); polar due to oxide group Not reported Likely undergoes nucleophilic substitution at C3; oxide group enhances solubility
3-Bromo-1,2,4-triazine 2-oxide C₃H₂BrN₃O Triazine ring with Br (C3) and O (C2); smaller heterocycle Not reported Stable under HBr treatment; limited reactivity due to electron-deficient triazine ring
5-Bromo-1,7-naphthyridine-3-carboxylic acid C₉H₅BrN₂O₂ Naphthyridine with Br (C5) and COOH (C3); highly polar Not reported Carboxylic acid enables conjugation or salt formation; Br may direct cross-coupling
Ethyl 3-bromo-1:4-naphthaquinone-2-carboxylate C₁₄H₁₁BrO₄ Naphthaquinone with Br (C3) and ester (C2); redox-active quinone moiety 119 Quinone participates in redox reactions; Br substitution stabilizes electrophilic sites
3-Bromo-1:4-naphthaquinonyl-2-acetamidomethylamide C₁₄H₁₂BrN₂O₃ Naphthaquinone with Br (C3) and acetamide; amide enhances hydrogen bonding 165 Reacts with alkali to form hydroxyquinone derivatives; Br may mediate halogen bonding

Key Findings :

Structural Influence on Reactivity: The oxide group in 3-Bromo-1,5-naphthyridin-5-oxide likely increases polarity and solubility compared to non-oxidized analogs (e.g., 5-Bromo-1,7-naphthyridine-3-carboxylic acid) . This property is critical in pharmaceutical applications, where solubility affects bioavailability. Bromine positioning dictates reaction pathways. For example, in Ethyl 3-bromo-1:4-naphthaquinone-2-carboxylate, bromine at C3 stabilizes electrophilic centers, facilitating redox reactions , whereas in naphthyridine derivatives, bromine may activate cross-coupling reactions (e.g., Suzuki-Miyaura).

Thermal Stability: Compounds with fused aromatic systems (e.g., naphthaquinones) exhibit higher melting points (119–165°C) due to rigid structures and intermolecular interactions . In contrast, smaller heterocycles like triazines may have lower thermal stability.

Functional Group Synergy: The carboxylic acid in 5-Bromo-1,7-naphthyridine-3-carboxylic acid enables salt formation, enhancing its utility in metal-organic frameworks (MOFs) . In contrast, the amide group in 3-Bromo-1:4-naphthaquinonyl-2-acetamidomethylamide promotes hydrogen bonding, relevant in supramolecular chemistry .

Q & A

Basic: What are the key considerations for synthesizing 3-Bromo-1,5-naphthyridin-5-oxide?

Methodological Answer:
Synthesis typically involves bromination of 1,5-naphthyridine-N-oxide using reagents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment. Critical factors include:

  • Regioselectivity : Bromine addition at the 3-position is influenced by electron density distribution in the naphthyridine ring. Computational modeling (e.g., DFT calculations) can predict reactive sites .
  • Oxide Stability : The N-oxide group may decompose under strong acidic/basic conditions. Use mild solvents (e.g., CHCl₃ or DCM) and avoid prolonged heating (>60°C) .
  • Workup : Neutralize excess HBr (if generated) with Na₂CO₃, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: How to resolve contradictory NMR data for 3-Bromo-1,5-naphthyridin-5-oxide derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic proton exchange. Compare chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent conformational changes .
  • Overlapping Peaks : Apply 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns. For brominated derivatives, 13C^{13}\text{C}-NMR can clarify substitution patterns via C-Br coupling constants (~40 Hz) .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Basic: What purification methods are optimal for 3-Bromo-1,5-naphthyridin-5-oxide?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .
  • Recrystallization : Dissolve in warm ethanol (50–60°C) and cool to −20°C. Avoid aqueous recrystallization due to hydrolysis risk .
  • Purity Assessment : Confirm >95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) or GC-MS (for volatile impurities) .

Advanced: How does the N-oxide moiety influence reactivity in cross-coupling reactions?

Methodological Answer:
The N-oxide group enhances electrophilicity at the brominated position but may deactivate catalysts. Strategies include:

  • Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings; the bulky ligand mitigates coordination with the N-oxide .
  • Solvent Optimization : DMF/H₂O (4:1) at 80°C improves solubility and prevents ligand degradation .
  • Side Reactions : Monitor for deoxygenation (e.g., via TLC or in situ IR). If reduction occurs, switch to inert atmospheres (N₂/Ar) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm N-oxide presence via absorption at ~1250–1300 cm⁻¹ (N-O stretch) .
  • 1H^1\text{H}-NMR : Look for deshielded aromatic protons adjacent to bromine (δ 8.5–9.5 ppm) .
  • UV-Vis : Compare λ_max with non-brominated analogs to assess electronic effects (e.g., bathochromic shifts due to bromine) .

Advanced: How to address low yields in Buchwald-Hartwig amination of 3-Bromo-1,5-naphthyridin-5-oxide?

Methodological Answer:
Low yields often stem from catalyst poisoning or competing pathways:

  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance deprotonation of amine coupling partners .
  • Additives : Add 10 mol% CuI to stabilize Pd intermediates in C-N bond formation .
  • Microwave Assistance : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics and reduce decomposition .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition or photodegradation .
  • Desiccant : Use silica gel packs to avoid hydrolysis of the N-oxide group .
  • Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot under argon .

Advanced: How to model the electronic effects of bromine and N-oxide using computational chemistry?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • HOMO-LUMO Gaps : Compare with non-brominated analogs to predict reactivity in photochemical applications .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to optimize reaction conditions .

Basic: How to troubleshoot impurities in final products?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect dehalogenated (e.g., 1,5-naphthyridine-N-oxide) or dimerized impurities .
  • Process Adjustments : Reduce equivalents of Br₂/NBS to minimize over-bromination. Quench reactions at 80% conversion .
  • Repurification : Re-run column chromatography with a steeper gradient (e.g., 5–50% EtOAc in hexane) .

Advanced: What strategies validate the compound’s role in medicinal chemistry scaffolds?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 3-Cl or 3-I derivatives) and compare bioactivity via enzyme inhibition assays .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding interactions .
  • Metabolic Stability : Assess in vitro liver microsome assays (human/rat) to predict pharmacokinetics .

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